N-(9H-fluoren-2-yl)-2,5-diiodobenzamide
Description
N-(9H-fluoren-2-yl)-2,5-diiodobenzamide is a fluorenyl-substituted benzamide derivative characterized by a 9H-fluoren-2-yl group attached to a benzamide core substituted with iodine atoms at the 2- and 5-positions. Such compounds are of interest in materials science, medicinal chemistry, and crystallography due to their structural diversity and tunable properties .
Properties
Molecular Formula |
C20H13I2NO |
|---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-2,5-diiodobenzamide |
InChI |
InChI=1S/C20H13I2NO/c21-14-5-8-19(22)18(11-14)20(24)23-15-6-7-17-13(10-15)9-12-3-1-2-4-16(12)17/h1-8,10-11H,9H2,(H,23,24) |
InChI Key |
UDUZRZMQMVOPFM-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound is compared below with structurally related fluorenyl-containing amides and imides (Table 1).
Table 1: Structural Comparison of N-(9H-fluoren-2-yl)-2,5-diiodobenzamide and Analogs
Key Observations :
- Substituent Effects : The diiodo substitution in the target compound increases molecular weight and introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in compound 5j ) or neutral substituents (e.g., fluorine in 5a ).
- Functional Groups : Unlike maleimide (cyclic diketone, ) or succinimide (ester-protected, ), the benzamide core of the target compound enables hydrogen bonding via the amide NH and carbonyl groups.
Physicochemical Properties
Melting Points and Solubility :
- Compound 5a (propiolamide analog) has a melting point of 199–200°C , suggesting that the diiodo benzamide derivative may exhibit a higher melting point due to increased molecular symmetry and halogen-mediated crystal packing.
- The iodine atoms in the target compound likely reduce solubility in polar solvents (e.g., ethanol) compared to analogs with methoxy or alkyl groups .
Spectral Data :
- IR Spectroscopy : The target compound’s IR spectrum would feature C=O stretches (~1650 cm⁻¹) and C-I stretches (~500 cm⁻¹), differing from propiolamide analogs (e.g., 2100 cm⁻¹ for alkyne C≡C in 5a ) or maleimides (cyclic C=O at ~1700 cm⁻¹ ).
- NMR Spectroscopy: The diiodo substitution would deshield aromatic protons, causing downfield shifts in $ ^1H $ NMR compared to non-halogenated analogs. For example, compound 5a shows aromatic protons at δ 6.8–7.8 ppm , whereas iodine’s electron-withdrawing effect may shift protons to δ 7.5–8.5 ppm.
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